N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a chlorophenyl group, a furan ring, and a thiazolidinone moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of a furan derivative with a thiourea compound under acidic conditions to form the thiazolidinone ring.
Introduction of the Indole Moiety: The thiazolidinone intermediate is then reacted with an indole derivative in the presence of a suitable catalyst to introduce the indole moiety.
Acetylation: The final step involves the acetylation of the intermediate compound with an acetyl chloride derivative to form the target compound.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: can be compared with other thiazolidinone derivatives, indole derivatives, and chlorophenyl compounds.
Uniqueness
- The unique combination of the thiazolidinone ring, indole moiety, and chlorophenyl group in This compound provides it with distinct chemical and biological properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C24H16ClN3O4S2 |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C24H16ClN3O4S2/c25-14-5-3-6-15(11-14)26-19(29)13-27-18-9-2-1-8-17(18)20(22(27)30)21-23(31)28(24(33)34-21)12-16-7-4-10-32-16/h1-11H,12-13H2,(H,26,29)/b21-20- |
InChI Key |
CXNKRJPFSZMPCT-MRCUWXFGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)/C(=O)N2CC(=O)NC5=CC(=CC=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C(=O)N2CC(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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